Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is a heterocyclic compound containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-3-methylpyrrolidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methylpyrrolidine-3-carboxylate: Similar structure but lacks the benzyl group, resulting in different chemical properties and reactivity.
1-Benzyl-3-methylpyrrolidine: Lacks the ester group, which affects its solubility and reactivity in chemical reactions.
Ethyl 3-methylpyrrolidine-3-carboxylate: Similar structure but lacks the benzyl group, leading to different biological activities.
Uniqueness
Ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate is unique due to the presence of both the benzyl and ester groups, which confer specific chemical and biological properties. The benzyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic targets, while the ester group provides a site for further chemical modifications .
Properties
IUPAC Name |
ethyl 1-benzyl-3-methylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14(17)15(2)9-10-16(12-15)11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLXCWSDKBSPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C1)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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